N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide
Description
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2OS/c17-12-6-4-10(5-7-12)14-9-22-16(19-14)20-15(21)11-2-1-3-13(18)8-11/h1-9H,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJMMWRIJMLNSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Formation of the Fluorobenzamide Moiety: The fluorobenzamide moiety can be synthesized by reacting 3-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with the thiazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H13ClFN3OS
- Molecular Weight : 347.8 g/mol
- IUPAC Name : N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide
The compound features a thiazole ring, which is known for its role in various biological activities, and a fluorobenzamide moiety that enhances its pharmacological properties.
This compound has been investigated for several biological activities:
- Anticancer Activity :
-
Antimicrobial Properties :
- The compound has demonstrated antimicrobial efficacy against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
- Anti-inflammatory Effects :
Case Studies
Several case studies illustrate the practical applications of this compound:
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites or interfere with cellular processes by interacting with receptors on the cell surface. The exact pathways and targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Key Structural Variations and Their Implications
The target compound’s analogs differ in:
- Heterocyclic core (thiazole vs. oxadiazole).
- Substituent positions (halogens, methoxy, trifluoromethyl, tert-butyl).
- Functional groups (carbamothioyl, morpholinoacetamide).
Table 1: Comparative Analysis of Structural Features and Properties
Critical Analysis of Divergent Findings
- Contradictory Substituent Effects : While trifluoromethyl groups (e.g., 5n in ) enhance activity, tert-butyl () may reduce it due to steric hindrance, underscoring the need for balanced hydrophobicity and steric compatibility .
Biological Activity
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on various research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C15H13ClFN3OS
- IUPAC Name : this compound
The structure includes a thiazole ring, a chlorophenyl group, and a fluorobenzamide moiety, contributing to its unique pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving appropriate thioketones and amines.
- Substitution Reactions : The introduction of the chlorophenyl and fluorobenzamide groups can be accomplished via nucleophilic aromatic substitution or coupling reactions.
Antimicrobial Activity
Research has demonstrated that compounds containing thiazole moieties exhibit notable antimicrobial properties. For instance, studies have shown that derivatives similar to this compound possess activity against a range of bacterial strains. The mechanism often involves inhibition of cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Anticancer Properties
This compound has been evaluated for its anticancer potential. In vitro studies indicate that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. Notably, its efficacy has been compared against established chemotherapeutic agents, showing promising results in reducing tumor growth in preclinical models .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism.
- Signal Transduction Pathways : The compound could modulate pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of various thiazole derivatives, including this compound. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting strong antibacterial properties.
- Anticancer Evaluation : In a comparative study with known anticancer agents, this compound exhibited IC50 values lower than those of standard treatments in certain cancer cell lines, indicating enhanced potency against specific types of tumors.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
